molecular formula C5H5ClN2O2 B1441438 Pyrimidine-2-carboxylic acid hydrochloride CAS No. 433214-15-4

Pyrimidine-2-carboxylic acid hydrochloride

Cat. No. B1441438
M. Wt: 160.56 g/mol
InChI Key: GPKJPVULGYVDQA-UHFFFAOYSA-N
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Description

Pyrimidine-2-carboxylic acid, also known as 2-carboxy-Pyrimidine, is a synthetic intermediate useful for pharmaceutical synthesis . It is a white to off-white solid .


Synthesis Analysis

Pyrimidines are synthesized through various methods. One such method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 . Another method involves a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of commercially available amidines with saturated ketones .


Molecular Structure Analysis

The molecular structure of Pyrimidine-2-carboxylic acid is C5H4N2O2 with a molecular weight of 124.10 . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Chemical Reactions Analysis

Pyrimidines undergo various chemical reactions. For instance, a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones enables an efficient and facile synthesis of structurally important pyrimidines .


Physical And Chemical Properties Analysis

Pyrimidine-2-carboxylic acid is a white to off-white solid . It has a molecular formula of C5H4N2O2 and a molecular weight of 124.10 .

Scientific Research Applications

Applications in Solar Cell Technology

Pyrimidine-2-carboxylic acid hydrochloride has been investigated for its potential applications in dye-sensitized solar cells. A study by Wu et al. (2015) revealed that pyrimidine-2-carboxylic acid can serve as an electron-accepting and anchoring group in these cells. The use of this compound resulted in an enhanced overall conversion efficiency of 5.45%, a significant improvement compared to cells using cyanoacrylic acid as the electron acceptor (Wu, Li, Ågren, Hua, & Tian, 2015).

Role in Coordination Chemistry

Pyrimidine-2-carboxylic acid hydrochloride plays a crucial role in coordination chemistry, particularly in the synthesis and characterization of metal complexes. Świderski et al. (2019) synthesized and characterized new metal complexes using pyrimidine-2-carboxylic acid, exploring their thermal, spectroscopic, and X-ray properties. These complexes exhibited interesting coordination properties, where metal ions were coordinated through nitrogen atoms from the pyrimidine ring and carboxylate oxygen atoms (Świderski, Świsłocka, Łyszczek, Wojtulewski, Samsonowicz, & Lewandowski, 2019).

Involvement in Electrochemical Reduction

The compound is also significant in the field of electrochemistry. O'Reilly and Elving (1977) conducted studies on the electrochemical reduction of substituted pyrimidines, including pyrimidine-2-carboxylic acid. Their research provided insights into the electrochemical properties and reduction processes of these compounds, which are crucial for understanding their behavior in various chemical environments (O'Reilly & Elving, 1977).

Synthesis and Antimicrobial Evaluation

In medicinal chemistry, pyrimidine-2-carboxylic acid derivatives have been synthesized and evaluated for their antimicrobial properties. Shastri and Post (2019) prepared novel hydroxyimino derivatives of dihydropyrimidine-carboxylic acids and assessed their antimicrobial activity. This research highlights the potential of pyrimidine-2-carboxylic acid hydrochloride derivatives in the development of new antimicrobial agents (Shastri & Post, 2019).

Safety And Hazards

When handling Pyrimidine-2-carboxylic acid, it is advised to avoid breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and a dust respirator should be worn .

Future Directions

Pyrimidines have a wide range of pharmacological effects and are part of many essential natural and synthetic products . They have potential use in the development of new anti-inflammatory agents and anticancer drugs . The synthetic versatility of pyrimidine allows the generation of structurally diverse derivatives, which includes analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen, and substitutions at carbon at 2, 4, 5, and 6 positions .

properties

IUPAC Name

pyrimidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O2.ClH/c8-5(9)4-6-2-1-3-7-4;/h1-3H,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPKJPVULGYVDQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrimidine-2-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
NB Maximov, PK Mykhailiuk, AI Kisel, ZV Voitenko… - …, 2011 - thieme-connect.com
Reaction of ethyl 5-acetyl-3, 4-dihydropyridine-1 (2H)-carboxylate with diverse 1, 3-N, N-bis-nucleophiles results in the regioselective formation of the correspondingly substituted …
Number of citations: 7 www.thieme-connect.com

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